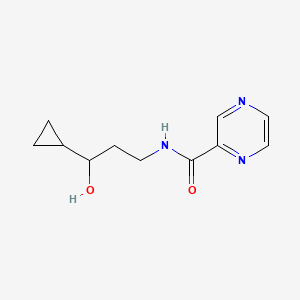

N-(3-cyclopropyl-3-hydroxypropyl)pyrazine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-cyclopropyl-3-hydroxypropyl)pyrazine-2-carboxamide, also known as CPPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CPPC is a pyrazine derivative that is synthesized through a specific method and has been found to exhibit several biochemical and physiological effects.

Applications De Recherche Scientifique

Activité antimicrobienne

Le N-(3-cyclopropyl-3-hydroxypropyl)pyrazine-2-carboxamide présente des propriétés antimicrobiennes prometteuses. Des chercheurs ont étudié son efficacité contre les bactéries, les champignons et autres micro-organismes. Des études suggèrent qu'il pourrait inhiber la croissance bactérienne en perturbant les processus cellulaires essentiels ou en interférant avec des enzymes spécifiques .

Inhibition des kinases

Les kinases jouent un rôle essentiel dans les voies de signalisation cellulaire. Certains dérivés de ce composé ont montré une activité inhibitrice des kinases. Les inhibiteurs des kinases sont précieux dans le traitement du cancer et d'autres maladies où les kinases dysrégulées contribuent à la pathogenèse .

Pour plus d'informations approfondies, vous pouvez consulter les articles de recherche cités ci-dessous :

- Dehnavi, F., Alizadeh, S. R., & Ebrahimzadeh, M. A. (2021). Dérivés de pyrrolopyrazine : approches synthétiques et activités biologiques. Medicinal Chemistry Research, 30(9), 1981–2006

Mécanisme D'action

Target of Action

It’s worth noting that pyrrolopyrazine derivatives, which include compounds similar to n-(3-cyclopropyl-3-hydroxypropyl)pyrazine-2-carboxamide, have been found to exhibit various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

It’s known that pyrrolopyrazine derivatives interact with their targets, leading to changes that result in their biological activities .

Biochemical Pathways

It’s known that pyrrolopyrazine derivatives can affect various biological activities, which suggests they may interact with multiple biochemical pathways .

Result of Action

It’s known that pyrrolopyrazine derivatives can exhibit various biological activities, which suggests they may have multiple molecular and cellular effects .

Analyse Biochimique

Biochemical Properties

N-(3-cyclopropyl-3-hydroxypropyl)pyrazine-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, pyrazine derivatives, including this compound, have been shown to exhibit kinase inhibitory activity . This interaction can modulate signaling pathways that are crucial for cell growth and differentiation. Additionally, this compound may interact with other biomolecules, such as receptors and transporters, affecting their binding and transport properties.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, pyrazine derivatives have been reported to affect the expression of genes involved in inflammatory responses and cell proliferation . This compound may also impact cellular metabolism by altering the activity of metabolic enzymes and pathways.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, the kinase inhibitory activity of pyrazine derivatives suggests that this compound may inhibit kinase enzymes, thereby affecting downstream signaling pathways . Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that pyrazine derivatives can exhibit varying degrees of stability, which can impact their biological activity . Long-term exposure to this compound may lead to changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory and antimicrobial activities . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Understanding the dosage effects of this compound is crucial for determining its therapeutic potential and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes . For example, pyrazine derivatives have been shown to influence the metabolism of amino acids and nucleotides, which are essential for cell growth and function. The study of these metabolic pathways can provide insights into the biochemical roles of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, the localization and accumulation of this compound in specific tissues can influence its therapeutic effects and potential side effects.

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound can affect its interactions with other biomolecules and its overall biological activity.

Propriétés

IUPAC Name |

N-(3-cyclopropyl-3-hydroxypropyl)pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c15-10(8-1-2-8)3-4-14-11(16)9-7-12-5-6-13-9/h5-8,10,15H,1-4H2,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAVMNTBBIKZHJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CCNC(=O)C2=NC=CN=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Chlorobenzyl)-6-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2567196.png)

![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2567198.png)

![5-(3-methoxyphenyl)-1-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2567199.png)

![4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2567203.png)

![3-[(4-bromobenzyl)sulfanyl]-5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazole](/img/structure/B2567204.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-1-butyl-6-oxopyridazine-3-carboxamide;hydrochloride](/img/structure/B2567208.png)

![Benzo[d][1,3]dioxol-5-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone](/img/structure/B2567209.png)

![2-((2-(2,5-dimethylphenyl)-2-oxoethyl)thio)-3-(4-fluorobenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2567216.png)